1,3-Dimethoxypropan-2-yl 2-methylprop-2-enoate
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Overview
Description
1,3-Dimethoxypropan-2-yl 2-methylprop-2-enoate: is an organic compound with a molecular formula of C9H16O4. This compound is known for its unique chemical structure, which includes both methoxy and ester functional groups. It is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethoxypropan-2-yl 2-methylprop-2-enoate can be synthesized through the esterification of 1,3-dimethoxypropan-2-ol with methacrylic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxypropan-2-yl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or ethers, depending on the substituent used.
Scientific Research Applications
1,3-Dimethoxypropan-2-yl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-dimethoxypropan-2-yl 2-methylprop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release methacrylic acid, which can then participate in further chemical reactions. The methoxy groups can also be involved in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydroxypropan-2-yl 2-methylprop-2-enoate: Similar structure but with hydroxyl groups instead of methoxy groups.
1,3-Dimethoxypropan-2-one: Similar structure but with a ketone group instead of an ester group.
1,3-Dimethoxypropan-2-yl palmitate: Similar structure but with a longer fatty acid chain.
Uniqueness
1,3-Dimethoxypropan-2-yl 2-methylprop-2-enoate is unique due to its combination of methoxy and ester functional groups, which provide distinct reactivity and properties. This makes it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
62862-44-6 |
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Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
1,3-dimethoxypropan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H16O4/c1-7(2)9(10)13-8(5-11-3)6-12-4/h8H,1,5-6H2,2-4H3 |
InChI Key |
OJBFUNPJMOYSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC(COC)COC |
Origin of Product |
United States |
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